molecular formula C12H19ClN2O B8609041 3-Chloro-4-(2-diethylaminoethoxy)phenylamine

3-Chloro-4-(2-diethylaminoethoxy)phenylamine

Cat. No. B8609041
M. Wt: 242.74 g/mol
InChI Key: MZFUVWWCJZSKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2-diethylaminoethoxy)phenylamine is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(2-diethylaminoethoxy)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2-diethylaminoethoxy)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(2-diethylaminoethoxy)phenylamine

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

3-chloro-4-[2-(diethylamino)ethoxy]aniline

InChI

InChI=1S/C12H19ClN2O/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

MZFUVWWCJZSKHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 3.1.b. from [2-(2-chloro-4-nitrophenoxy)ethyl]diethylamine in methanol in a reaction time of 4.5 hours. Yield: 36.12 g (81.8% of theory); C12H19ClN2O (M=242.75); calc.: molecular ion peak (M+H)+: 243/245; found: molecular ion peak (M+H)+: 243/245; Rf value: 0.36 (silica gel, dichloromethane/methanol (90:10)).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 100 mL of conc. aqueous HCl in 100 mL EtOH was added dropwise to a suspension of 20.00 g (358 mmol) of iron powder and 20 g (73.33 mmol) of [2-(2-chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine in 200 mL EtOH, while the temperature was kept below 20° C. by cooling with ice. The reaction mixture was stirred for 30 minutes, neutralised with 10% aqueous sodium bicarbonate solution and was exhaustively extracted with EtOAc. The combined org. extracts were dried over magnesium sulphate and evaporated down i. vac. The product was stored under a nitrogen atmosphere.
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Synthesis routes and methods IV

Procedure details

41.0 g (150 mmol) of 3-chloro-4-(2-diethylaminoethoxy)nitrobenzene (IV.1.a) is dissolved in 250 mL of methanol and hydrogenated for 5 hours at ambient temperature at a pressure of 50 psi with hydrogen and 4.0 g of Raney nickel as catalyst. Then the catalyst is filtered off and the solvent is eliminated. The residue is recrystallized from petroleum ether and dried in vacuo. Yield: 33.0 g (91% of theory); Rf value: 0.40 (silica gel, methylene chloride/methanol/ammonia=9:1:0.01); C12H19ClN2O; EII mass spectrum: m/z=243/245 [M+H]+.
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